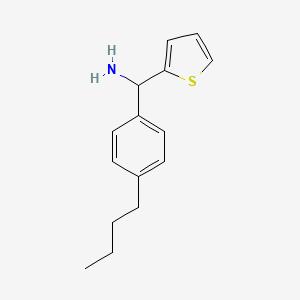

(4-丁基苯基)(噻吩-2-基)甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(4-Butylphenyl)(thiophen-2-yl)methanamine” is a compound with the CAS Number: 863668-03-5 . It belongs to the class of organic compounds known as phenylmethylamines . These are compounds containing a phenylmethtylamine moiety, which consists of a phenyl group substituted by a methanamine .

Molecular Structure Analysis

The molecular structure of “(4-Butylphenyl)(thiophen-2-yl)methanamine” can be represented by the InChI Code: 1S/C15H19NS/c1-2-3-5-12-7-9-13(10-8-12)15(16)14-6-4-11-17-14/h4,6-11,15H,2-3,5,16H2,1H3 . This code provides a specific representation of the compound’s molecular structure, including the arrangement of its atoms and the bonds between them.Physical and Chemical Properties Analysis

“(4-Butylphenyl)(thiophen-2-yl)methanamine” has a molecular weight of 245.39 . It is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.科学研究应用

高效的转移氢化反应

(4-丁基苯基)(噻吩-2-基)甲胺和相关化合物已用于催化,特别是在转移氢化反应中。例如,源自类似胺的喹唑啉基钌配合物在苯乙酮衍生物的转移氢化中显示出高效率,以高周转频率实现高达 99% 的转化率 (Şemistan Karabuğa 等人,2015)。

太阳能电池增强

具有噻吩核心的化合物,类似于 (4-丁基苯基)(噻吩-2-基)甲胺,已应用于高效率聚合物太阳能电池的开发中。例如,对噻吩并[3,4-b]-噻吩/苯二噻吩基太阳能电池进行甲醇处理,导致器件效率显着提高 (Huiqiong Zhou 等人,2013)。

用于发光传感和农药去除的金属有机框架

已经开发了基于噻吩的金属有机框架 (MOF) 用于环境监测和修复。这些 MOF 对各种污染物(包括重金属和有机污染物)表现出选择性和灵敏的发光传感能力,并显示出从废液中去除农药的潜力 (Yang Zhao 等人,2017)。

钙钛矿太阳能电池中的空穴传输材料

已经合成了具有噻吩核心的新型富电子分子,用作钙钛矿基太阳能电池中的空穴传输材料 (HTM),实现了高达 15.4% 的功率转换效率。这些材料代表了传统 HTM 的经济高效替代品,展示了噻吩衍生物在太阳能应用中的多功能性 (Hairong Li 等人,2014)。

金属离子的化学传感器

噻吩衍生物,包括与 (4-丁基苯基)(噻吩-2-基)甲胺相关的衍生物,已被用作金属离子的化学传感器。这些化合物对 Ag+ 等离子体表现出选择性和灵敏的检测能力,展示了它们在分析化学和环境监测中的潜力 (V. Tharmaraj 等人,2012)。

安全和危害

作用机制

Target of Action

The primary target of (4-Butylphenyl)(thiophen-2-yl)methanamine is Lysyl Oxidase (LOX) . LOX is a secreted copper-dependent amine oxidase that cross-links collagens and elastin in the extracellular matrix and is a critical mediator of tumor growth and metastatic spread .

Mode of Action

(4-Butylphenyl)(thiophen-2-yl)methanamine interacts with its target, LOX, by inhibiting its enzymatic activity . This interaction results in the prevention of collagen and elastin cross-linking in the extracellular matrix, thereby potentially inhibiting tumor growth and metastatic spread .

Biochemical Pathways

The biochemical pathway primarily affected by (4-Butylphenyl)(thiophen-2-yl)methanamine is the LOX pathway . By inhibiting LOX, this compound disrupts the cross-linking of collagens and elastin in the extracellular matrix, which is a crucial step in the formation and progression of tumors .

Pharmacokinetics

It is known that the compound is a liquid at room temperature , which could potentially influence its bioavailability and pharmacokinetic profile.

Result of Action

The molecular and cellular effects of (4-Butylphenyl)(thiophen-2-yl)methanamine’s action primarily involve the inhibition of LOX activity . This inhibition disrupts the cross-linking of collagens and elastin in the extracellular matrix, which can potentially inhibit tumor growth and metastatic spread .

Action Environment

The action, efficacy, and stability of (4-Butylphenyl)(thiophen-2-yl)methanamine can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as it is known to be a liquid at room temperature . Additionally, the compound’s efficacy could potentially be influenced by the pH and composition of the extracellular matrix, given its mechanism of action involves interacting with components of this matrix . .

属性

IUPAC Name |

(4-butylphenyl)-thiophen-2-ylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NS/c1-2-3-5-12-7-9-13(10-8-12)15(16)14-6-4-11-17-14/h4,6-11,15H,2-3,5,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBPAJWKBSRXCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(C2=CC=CS2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3'-(furan-2-yl)-5-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2970973.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2970975.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2970977.png)

![3-Chloro-2-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2970981.png)

![2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2970983.png)

![5-Chloro-2-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2970986.png)

![Methyl 4-(2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamido)benzoate](/img/structure/B2970988.png)

![8-(2-((3-chlorophenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2970989.png)

![1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone](/img/structure/B2970993.png)